molecular formula C7H5BClFN2O2 B2677867 (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid CAS No. 2304634-17-9

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid

Cat. No.: B2677867
CAS No.: 2304634-17-9
M. Wt: 214.39
InChI Key: DPXYFTGMQVJXFZ-UHFFFAOYSA-N
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Description

“(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid” is a boronic acid derivative with a molecular weight of 179.95 . It is a compound that contains a boronic acid group attached to an indazole ring, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of indazole derivatives, including “this compound”, often involves transition metal-catalyzed reactions . Protodeboronation, a process that removes the boron group from boronic esters, is a key step in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C7H6BFN2O2/c9-6-2-1-5(8(12)13)4-3-10-11-7(4)6/h1-3,12-13H,(H,10,11) .


Chemical Reactions Analysis

Boronic acid derivatives, such as “this compound”, are valuable building blocks in organic synthesis . They can undergo various chemical transformations, including oxidations, aminations, halogenations, and C–C bond formations .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 179.95 . The compound’s InChI code is 1S/C7H6BFN2O2/c9-6-2-1-5(8(12)13)4-3-10-11-7(4)6/h1-3,12-13H,(H,10,11) .

Scientific Research Applications

Biomaterials and Diol Complexation

Boronic acids, including (7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid, are recognized for their ability to bind biologically relevant diols and polyols, leading to their use in creating dynamic covalent hydrogels with responsive behaviors. This property is crucial for developing materials that can interact with biological systems in a controlled manner. The study by Brooks, Deng, and Sumerlin (2018) emphasizes the importance of understanding the structure-reactivity relationships to enhance binding affinity in biomaterial applications, such as sensing and drug delivery systems Brooks et al., 2018.

Pharmaceutical Applications

Boron-containing compounds, including those with boronic acid groups, have shown promise in pharmaceutical development due to their interactions with organic compounds and biological molecules. The synthesis and characterization of specific boronic acid derivatives can lead to new drugs and medical treatments. A study by Hernández-Negrete et al. (2021) on an oxaborol derivative showcases the potential of these compounds in medicine, pharmacology, and biology, highlighting their ability to form stable compounds with desirable properties for drug development Hernández-Negrete et al., 2021.

Sensing Applications

The unique interaction of boronic acids with diols and Lewis bases makes them ideal candidates for sensing applications. These compounds can be used to develop sensors for detecting various biologically relevant species, such as carbohydrates and proteins. The review by Lacina, Skládal, and James (2014) covers the utilization of boronic acids in sensing, highlighting their versatility and the breadth of applications ranging from biological labeling to the development of therapeutics Lacina et al., 2014.

Lewis Acidic Behavior and Catalysis

The Lewis acidic properties of boronic acids make them useful in catalysis and synthetic organic chemistry. By acting as catalysts, these compounds facilitate various chemical reactions, including the formation of complex organic structures. The study by Matsumoto, Wade, and Gabbaï (2010) explores the synthesis and Lewis acidic behavior of a cationic borane, illustrating the potential of boronic acids in catalysis and organic synthesis Matsumoto et al., 2010.

Future Directions

Indazole-containing compounds, such as “(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid”, have a wide variety of medicinal applications . They are used in the development of new drugs to treat various diseases . Therefore, the future directions of this compound could involve further exploration of its medicinal applications and the development of more efficient synthesis methods .

Properties

IUPAC Name

(7-chloro-6-fluoro-1H-indazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFN2O2/c9-6-5(10)1-4(8(13)14)3-2-11-12-7(3)6/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXYFTGMQVJXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C2=C1C=NN2)Cl)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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